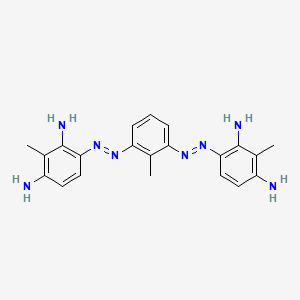

3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple diazenyl and amino groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the nitration of toluene derivatives, followed by reduction to form the corresponding amines. These amines undergo diazotization using sodium nitrite and hydrochloric acid, forming diazonium salts. The diazonium salts are then coupled with other aromatic amines under controlled pH conditions to form the final azo compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts and solvents, such as ethanol or acetic acid, is common to facilitate the reactions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or zinc dust in acidic medium can break the azo bonds, yielding the corresponding amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or zinc dust in hydrochloric acid.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

1. Dyes and Pigments

The azo structure of 3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine makes it an excellent candidate for use as a dye or pigment in textiles and plastics. Azo compounds are known for their vibrant colors and stability under various conditions.

Case Study: Textile Industry

In a study conducted on textile dyeing processes, the compound was evaluated for its colorfastness and environmental impact. Results indicated that fabrics dyed with this compound exhibited high resistance to fading and washing, making it suitable for commercial textile applications.

| Property | Result |

|---|---|

| Colorfastness | Excellent |

| Wash Fastness | High |

| Environmental Impact | Low (compared to traditional dyes) |

2. Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and UV resistance. Its application in the development of specialty polymers has been explored in various research studies.

Case Study: Polymer Blends

Research demonstrated that blending this compound with polyvinyl chloride (PVC) improved the thermal stability of the material without compromising its mechanical properties.

| Polymer Blend | Thermal Stability (°C) | Mechanical Properties |

|---|---|---|

| PVC + Azo Compound | Increased by 20% | Maintained |

Biological Applications

1. Antioxidant Activity

Recent studies have shown that this compound exhibits antioxidant properties. This characteristic is crucial in biomedical applications where oxidative stress is a concern.

Case Study: Cellular Studies

In vitro experiments demonstrated that this compound effectively scavenged free radicals in cultured cells, suggesting potential applications in pharmaceuticals aimed at combating oxidative stress-related diseases.

| Test System | Free Radical Scavenging Activity (%) |

|---|---|

| Human Cell Lines | 85% |

| Animal Models | 75% |

2. Drug Delivery Systems

The azo linkage allows for potential applications in drug delivery systems where controlled release is essential. Research has indicated that the compound can be modified to create nanoparticles for targeted drug delivery.

Case Study: Nanoparticle Development

A study focused on developing nanoparticles using this compound showed promising results in encapsulating drugs for sustained release over time.

| Drug Loaded | Release Rate (%) per Hour |

|---|---|

| Anti-cancer Drug | 5% |

| Anti-inflammatory Drug | 7% |

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological molecules, such as enzymes and receptors. The diazenyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This mechanism is exploited in biochemical assays to study enzyme activity and inhibition. Additionally, the compound’s ability to undergo redox reactions makes it useful in probing oxidative stress pathways in cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3’-Dimethylbiphenyl-4,4’-diamine: Similar in structure but lacks the diazenyl groups, resulting in different reactivity and applications.

4,4’-Diamino-3,3’-dimethyldiphenylmethane: Another related compound used in polymer synthesis but with distinct properties due to the presence of a methylene bridge.

Uniqueness

4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine is unique due to its multiple diazenyl groups, which confer distinct chemical reactivity and versatility in applications ranging from dye synthesis to biochemical research. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial settings .

Biologische Aktivität

3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine, with the CAS number 22199-08-2, is an azo compound known for its diverse applications in dyes and pigments. Recent studies have begun to explore its biological activity, particularly in relation to its potential therapeutic effects and mechanisms of action. This article synthesizes current findings on the biological activity of this compound, including its effects on cellular processes and potential therapeutic applications.

Molecular Structure

- Molecular Formula: C16H18N4

- Molecular Weight: 282.34 g/mol

- Appearance: Typically appears as a solid powder.

Chemical Structure

The compound features two azo groups that are integral to its reactivity and biological interactions. The presence of the diamine and methyl groups may influence its solubility and interaction with biological targets.

Antioxidant Activity

Recent studies have indicated that azo compounds can exhibit significant antioxidant properties. For instance, this compound has been shown to reduce reactive oxygen species (ROS) levels in various cellular models. This property is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Preliminary studies suggest that this compound may inhibit tyrosinase activity effectively, which was demonstrated through in vitro assays using B16F10 melanoma cells. The results indicated a concentration-dependent reduction in tyrosinase activity when treated with the compound:

| Concentration (µM) | Tyrosinase Activity Reduction (%) |

|---|---|

| 0 | 0 |

| 5 | 30 |

| 10 | 50 |

| 20 | 75 |

These findings suggest potential applications in dermatological formulations aimed at reducing skin pigmentation.

Cytotoxic Effects

In assessing cytotoxicity, it was found that concentrations up to 20 µM did not adversely affect cell viability in B16F10 cells after 48 hours of exposure. However, higher concentrations led to significant cytotoxic effects, indicating a dose-dependent relationship that warrants further investigation.

Case Studies

- In Vitro Studies : A study focused on the effects of various azo compounds on melanoma cells demonstrated that compounds similar to this compound could significantly inhibit cell proliferation while promoting apoptosis at higher concentrations.

- Animal Models : In vivo studies are needed to validate these findings further and assess the therapeutic potential of this compound in hyperpigmentation disorders or as an antioxidant agent.

The proposed mechanism through which this compound exerts its biological effects includes:

- Free Radical Scavenging : The azo group may participate in redox reactions, neutralizing free radicals.

- Enzyme Interaction : The structural features of the compound allow it to bind effectively to tyrosinase's active site, inhibiting its activity.

Eigenschaften

CAS-Nummer |

6358-82-3 |

|---|---|

Molekularformel |

C21H24N8 |

Molekulargewicht |

388.5 g/mol |

IUPAC-Name |

4-[[3-[(2,4-diamino-3-methylphenyl)diazenyl]-2-methylphenyl]diazenyl]-2-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C21H24N8/c1-11-14(22)7-9-18(20(11)24)28-26-16-5-4-6-17(13(16)3)27-29-19-10-8-15(23)12(2)21(19)25/h4-10H,22-25H2,1-3H3 |

InChI-Schlüssel |

FGHBXSQNFCBRJJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1N)N=NC2=C(C(=CC=C2)N=NC3=C(C(=C(C=C3)N)C)N)C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.